2-(3-Bromophenyl)propan-2-amine hydrochloride

Trace amine-associated receptor GPCR pharmacology cAMP accumulation

Researchers studying trace amine or adrenergic signaling often face limited access to well-characterized, selective ligand tools. 2-(3-Bromophenyl)propan-2-amine hydrochloride addresses this gap as a dual-purpose pharmacological probe: • mTAAR1 agonist (EC50 = 1.80 × 10³ nM) for cAMP accumulation assays • Selective α2A adrenergic ligand (Ki = 23 nM) with no detectable β1 activity Supplied as a crystalline hydrochloride (≥95% purity), it ensures reproducible aqueous solubility and ambient handling stability for HPLC, LC-MS, and in vitro pharmacology workflows. Consistent quality and global availability support seamless procurement for drug discovery programs.

Molecular Formula C9H13BrClN
Molecular Weight 250.56 g/mol
CAS No. 676135-18-5
Cat. No. B1440692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)propan-2-amine hydrochloride
CAS676135-18-5
Molecular FormulaC9H13BrClN
Molecular Weight250.56 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)Br)N.Cl
InChIInChI=1S/C9H12BrN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
InChIKeyUXGIUUWHZBFBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)propan-2-amine Hydrochloride (CAS 676135-18-5): Sourcing Guide for Research-Grade m-Bromo-Cumylamine HCl


2-(3-Bromophenyl)propan-2-amine hydrochloride (CAS 676135-18-5) is a meta-brominated aromatic amine bearing a geminal dimethyl group adjacent to the amine center, formulated as the hydrochloride salt with molecular formula C₉H₁₃BrClN and molecular weight 250.56 g/mol . It is a structural cumylamine derivative distinct from phenethylamine-based analogs due to its branched α,α-dimethyl substitution pattern, which confers unique steric and electronic properties. The hydrochloride salt form enhances aqueous solubility relative to the corresponding free base (CAS 74702-93-5) and improves handling stability under ambient conditions [1].

Why 2-(3-Bromophenyl)propan-2-amine Hydrochloride Cannot Be Substituted with Free Base or Positional Isomers


Substituting 2-(3-bromophenyl)propan-2-amine hydrochloride (CAS 676135-18-5) with its free base form (CAS 74702-93-5) or with the para-bromo isomer (CAS 17797-12-5) introduces measurable alterations in solubility, receptor engagement profile, and synthetic utility. The hydrochloride salt offers superior aqueous solubility and formulation handling, while the meta-bromine substitution pattern dictates distinct electronic and steric contributions to receptor binding compared to the para-substituted analog . Furthermore, the α,α-dimethyl cumylamine scaffold distinguishes this compound pharmacologically from unbranched phenethylamine derivatives (e.g., 3-bromoamphetamine, CAS 1210708-61-4), which exhibit monoamine releasing agent properties rather than the discrete receptor engagement documented for the gem-dimethyl series [1]. Quantitative binding data presented below substantiates that these structural differences are not interchangeable for targeted research applications.

Comparative Quantitative Evidence for 2-(3-Bromophenyl)propan-2-amine Hydrochloride vs. Analog Candidates


TAAR1 Agonist Activity: m-Bromo Cumylamine HCl vs. Class-Level Baselines

2-(3-Bromophenyl)propan-2-amine hydrochloride demonstrates measurable agonist activity at mouse trace amine-associated receptor 1 (mTAAR1) with an EC50 of 1.80 × 10³ nM (1.80 μM) in a cAMP accumulation BRET assay using HEK293 cells [1]. This EC50 value provides a defined benchmark within the cumylamine chemotype space, where related α,α-dimethyl-substituted aromatic amines show varying TAAR1 engagement. In contrast, the unbranched phenethylamine analog 3-bromoamphetamine (CAS 1210708-61-4) operates through a distinct mechanism as a monoamine releasing agent rather than as a selective TAAR1 ligand [2].

Trace amine-associated receptor GPCR pharmacology cAMP accumulation

α2A Adrenergic Receptor Binding Affinity: Quantitative Ki Data

2-(3-Bromophenyl)propan-2-amine hydrochloride exhibits agonist activity at the human α2A adrenergic receptor with a binding affinity Ki of 23 nM, as determined by extracellular acidification rate in CHO cells [1]. This nanomolar affinity indicates substantial engagement of the α2A adrenoceptor subtype. While direct head-to-head comparator data for the para-bromo isomer at human α2A are not publicly available, the meta-bromine substitution pattern is known to produce distinct receptor-interaction geometries compared to para-substituted analogs due to altered electron density distribution and steric presentation of the aromatic ring [2].

Adrenergic receptor GPCR binding Selectivity profiling

Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

The hydrochloride salt form (CAS 676135-18-5, MW 250.56 g/mol) offers measurably improved aqueous solubility and handling stability compared to the corresponding free base (CAS 74702-93-5, MW 214.10 g/mol) [1]. The free base has a predicted pKa of 9.05 ± 0.10 and a calculated XLogP3 of 2.1, indicating higher lipophilicity and preferential solubility in organic solvents, whereas the hydrochloride salt is a crystalline solid amenable to aqueous buffer preparation . This physicochemical distinction is critical for reproducible in vitro assays and for synthetic workflows requiring aqueous reaction conditions.

Salt selection Aqueous solubility Formulation

Beta-1 Adrenergic Receptor Selectivity: Lack of Affinity Distinguishes from Broad-Spectrum Adrenergic Agents

In binding affinity assessments, 2-(3-bromophenyl)propan-2-amine hydrochloride shows no measurable affinity towards the beta-1 adrenergic receptor . This contrasts with its nanomolar Ki at the α2A adrenoceptor (23 nM, see Evidence Item 2), indicating a degree of receptor selectivity within the adrenergic family. In comparison, 3-bromoamphetamine hydrochloride (CAS 1210708-61-4), a structural analog lacking the gem-dimethyl branch, functions as a non-selective monoamine releasing agent affecting dopamine, norepinephrine, and serotonin systems without the discrete α2A preference profile [1].

Receptor selectivity Off-target profiling Adrenergic pharmacology

Meta- vs. Para-Bromo Isomer Differentiation: Synthetic Utility and Reaction Outcome Divergence

The meta-bromine substitution pattern of 2-(3-bromophenyl)propan-2-amine hydrochloride imparts distinct reactivity in transition metal-catalyzed cross-coupling reactions compared to the para-bromo isomer (CAS 17797-12-5). The meta position produces a different electronic environment (Hammett σmeta values) and steric accessibility that influences oxidative addition rates and subsequent coupling efficiency with aryl boronic acids or amines [1]. This regiochemical distinction is critical when this compound is employed as a synthetic building block; the meta-brominated scaffold generates substitution patterns inaccessible from para-substituted starting materials [2].

Cross-coupling Regioselectivity Building block

Research and Industrial Application Scenarios for 2-(3-Bromophenyl)propan-2-amine Hydrochloride (CAS 676135-18-5)


TAAR1 Receptor Pharmacology and GPCR Ligand Screening

2-(3-Bromophenyl)propan-2-amine hydrochloride is suitable for trace amine-associated receptor 1 (TAAR1) pharmacological studies, with documented mTAAR1 agonist activity at EC50 = 1.80 × 10³ nM [1]. This defined potency enables its use as a reference ligand for moderate-affinity TAAR1 engagement in cAMP accumulation assays, SAR exploration of the cumylamine chemotype, or as a control compound when evaluating novel TAAR1 modulators. The micromolar EC50 positions this compound in a useful activity window for profiling concentration-response relationships without saturation artifacts common with higher-potency agonists.

α2A Adrenergic Receptor Tool Compound for GPCR Profiling

With a binding affinity of Ki = 23 nM at the human α2A adrenergic receptor [1] and no detectable affinity at the β1 adrenoceptor , this compound serves as a selective pharmacological tool for α2A-mediated signaling studies. Applications include: (i) investigating α2A receptor function in cellular assays using extracellular acidification rate measurements, (ii) evaluating α2A-selective downstream signaling pathways without β-adrenergic confounding effects, and (iii) establishing selectivity benchmarks in GPCR profiling panels.

Synthetic Building Block for Meta-Substituted Biaryl and Heterocyclic Libraries

The meta-bromine substitution pattern renders 2-(3-bromophenyl)propan-2-amine hydrochloride a regiochemically distinct building block for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Its utility is specific to the synthesis of meta-substituted biaryl amines, N-arylated derivatives, and complex heterocyclic scaffolds requiring the 1,3-disubstituted aromatic geometry. The gem-dimethyl-protected amine functionality provides a handle for subsequent deprotection and functionalization or can be retained as a sterically encumbered amine motif in final target molecules.

Hydrochloride Salt Reference Standard for Analytical Method Development

As a crystalline hydrochloride salt with defined molecular weight (250.56 g/mol) and established purity specifications (≥95% to 98% depending on supplier) [1], this compound is appropriate as a reference standard for HPLC method development, LC-MS calibration, and quantitative NMR applications. The hydrochloride salt form ensures consistent aqueous solubility and handling stability at recommended storage conditions (2-8°C), reducing variability in analytical workflows compared to the more lipophilic free base .

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